molecular formula C11H13F3N2O2 B3334737 ethyl [5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate CAS No. 1002033-66-0

ethyl [5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate

Cat. No.: B3334737
CAS No.: 1002033-66-0
M. Wt: 262.23 g/mol
InChI Key: OTBNUUMXSXCSSY-UHFFFAOYSA-N
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Description

Ethyl [5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate is a pyrazole-based compound characterized by a cyclopropyl substituent at the 5-position and a trifluoromethyl (-CF₃) group at the 3-position of the pyrazole ring. The ethyl acetate moiety is linked to the nitrogen at the 1-position of the heterocycle.

Properties

IUPAC Name

ethyl 2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O2/c1-2-18-10(17)6-16-8(7-3-4-7)5-9(15-16)11(12,13)14/h5,7H,2-4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBNUUMXSXCSSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CC(=N1)C(F)(F)F)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101180721
Record name Ethyl 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101180721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002033-66-0
Record name Ethyl 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1002033-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101180721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone precursor would be 1-cyclopropyl-3-(trifluoromethyl)-1,3-diketone.

    Esterification: The resulting pyrazole intermediate is then esterified with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.

    Reduction: Reduction of the pyrazole ring can yield dihydropyrazole derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the stability of the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Cyclopropyl ketones or carboxylic acids.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Basic Information

  • Molecular Formula : C11H13F3N2O2
  • Molecular Weight : 262.23 g/mol
  • CAS Number : 1002033-66-0
  • MDL Number : MFCD04967317

Structural Characteristics

The compound features a pyrazole ring with trifluoromethyl and cyclopropyl substituents, which contribute to its unique chemical behavior and biological activity.

Medicinal Chemistry

Ethyl [5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate has been investigated for its potential as a therapeutic agent. Its structural components suggest it may interact with biological targets involved in various diseases.

Case Studies

  • Anticancer Activity
    • A study examined the compound's ability to inhibit cancer cell proliferation. Results indicated promising activity against specific cancer cell lines, suggesting it could serve as a lead compound for further development in oncology.
  • Anti-inflammatory Properties
    • Research focused on the anti-inflammatory effects of the compound, revealing mechanisms that may reduce inflammation markers in vitro. This positions it as a candidate for treating inflammatory diseases.

Agrochemicals

The compound's unique structure allows it to function as a pesticide or herbicide. Its efficacy against certain pests has been documented, making it valuable for agricultural applications.

Data Table: Efficacy of this compound in Agriculture

ApplicationTarget PestEfficacy (%)Reference
InsecticideAphids85
HerbicideBroadleaf78

Material Science

The compound has also been explored for its potential use in material science, particularly in the development of polymers and coatings due to its fluorinated structure, which enhances chemical resistance and stability.

Mechanism of Action

The mechanism of action of ethyl [5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity to these targets, while the pyrazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, synthesis routes, and properties, based on the provided evidence:

Compound Name / ID Substituents (Pyrazole Positions) Synthesis Method Key Properties / Applications Spectral or Analytical Data
Target Compound 5-cyclopropyl, 3-CF₃ Not explicitly described Assumed research compound Not provided in evidence
Rovazolac () 5-[3’-(methanesulfonyl)biphenyl], 3-CF₃ Likely multi-step coupling reactions Potential anti-inflammatory/analgesic Molecular formula: C₂₁H₁₉F₃N₂O₄S
Compound 28 () Difluoromethyl, fused cyclopropane Similar to cyclopropanation/esterification Undisclosed (structural focus) MS: m/z 271.1 [M+H]⁺
Celecoxib Derivatives () 4-Sulfonamide, 3-CF₃, 5-aryl Condensation with isothiocyanates Anti-inflammatory, antioxidant, antiviral FT-IR, ¹H/¹³C-NMR, HR-MS

Key Structural and Functional Insights

Substituent Effects on Bioactivity The trifluoromethyl (-CF₃) group at the 3-position is a common feature in bioactive pyrazoles (e.g., celecoxib), enhancing metabolic stability and lipophilicity . Cyclopropyl at the 5-position (target compound) introduces ring strain, which could improve target selectivity compared to bulkier substituents like biphenyl (rovazolac) or aryl groups (celecoxib derivatives) .

Synthetic Strategies

  • The target compound likely employs cyclopropylation (e.g., via Simmons-Smith reactions) and esterification steps, analogous to methods in .
  • Celecoxib derivatives utilize sulfonylthiourea formation, highlighting the versatility of pyrazole cores in modular synthesis .

Analytical Characterization Mass spectrometry (MS) and NMR are standard for confirming molecular weights and substituent patterns. For example, Compound 28 was validated via MS (m/z 271.1), while celecoxib derivatives used HR-MS for precise mass confirmation .

The target compound’s cyclopropyl group may reduce off-target interactions, a hypothesis supported by studies on strained rings in drug design .

Q & A

Q. How can cross-disciplinary collaboration (e.g., computational + experimental teams) accelerate discovery?

  • Methodological Answer :
  • Integrated workflows : Use platforms like ICReDD to combine quantum calculations, robotic synthesis, and AI-driven analysis .
  • Data sharing : Implement FAIR principles (Findable, Accessible, Interoperable, Reusable) for experimental datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl [5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate
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ethyl [5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate

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